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Compound of Interest

Compound Name: 3-(4-Bromophenyl)oxetane

Cat. No.: B1377241 Get Quote

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with

optimized physicochemical properties is paramount. Among the saturated heterocycles that

have garnered significant attention, the oxetane ring stands out. This four-membered cyclic

ether, once considered a synthetic curiosity due to its inherent ring strain (approx. 106

kJ·mol⁻¹), is now recognized as a powerful tool in drug design. Its incorporation can profoundly

influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and hydrogen bond

accepting capacity. When strategically integrated, the oxetane moiety can serve as a polar,

metabolically robust bioisostere for more common groups like gem-dimethyl or carbonyl

functionalities, often leading to superior drug-like properties.

This guide focuses on 3-(4-Bromophenyl)oxetane, a key building block that marries the

advantageous properties of the oxetane core with the synthetic versatility of an aryl bromide.

This combination makes it an exceptionally valuable starting material for researchers and drug

development professionals aiming to explore new chemical space and accelerate the discovery

of next-generation therapeutics. As your application scientist, my goal is to provide not just

data, but a field-proven perspective on the synthesis, handling, and strategic deployment of this

important intermediate.

PART 1: Nomenclature and Physicochemical
Properties
Correctly identifying a chemical entity is the foundation of reproducible science. The compound

of interest is unambiguously defined by the following identifiers.
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IUPAC Name: 3-(4-bromophenyl)oxetane[1][2]

CAS Number: 1402158-49-9[1][2]

Molecular Formula: C₉H₉BrO

Synonyms: Oxetane, 3-(4-bromophenyl)-; MFCD22628728; SCHEMBL12987346[1][2]

The key physicochemical properties, essential for planning reactions and formulations, are

summarized below.

Property Value Source

Molecular Weight 213.07 g/mol PubChem[1][2]

Monoisotopic Mass 211.98368 Da PubChem[1][2]

Physical Form Solid or Semi-solid or liquid Sigma-Aldrich[3]

XLogP3-AA (Predicted) 2.3 PubChem[1][2]

Hydrogen Bond Donors 0 PubChem[1][2]

Hydrogen Bond Acceptors 1 PubChem[1][2]

Storage Conditions Sealed in dry, 2-8°C Sigma-Aldrich[3]

PART 2: Synthesis Pathway and Protocol
The synthesis of 3-substituted oxetanes is a non-trivial task due to the thermodynamics of

forming a strained four-membered ring. While several methods exist, the intramolecular

cyclization of a 1,3-diol precursor is the most reliable and common strategy. From an

application standpoint, the Mitsunobu reaction is often the method of choice for this

transformation.

Causality of Method Selection: The Mitsunobu reaction is selected for its exceptionally mild

conditions, which avoids the strong bases or high temperatures that could promote side

reactions with the aryl bromide. It proceeds via an Sₙ2 mechanism, which provides excellent

stereochemical control if a chiral diol is used. The reaction is driven by the formation of the

highly stable triphenylphosphine oxide byproduct.
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The logical precursor for our target is 2-(4-bromophenyl)propane-1,3-diol. The overall synthetic

workflow is depicted below.

Step 1: Diol Synthesis

Step 2: Intramolecular Cyclization

Diethyl (4-bromobenzyl)malonate

2-(4-Bromophenyl)propane-1,3-diol

 LiAlH₄

 THF, 0°C to RT

3-(4-Bromophenyl)oxetane

 PPh₃, DIAD
 THF, 0°C to RT

 (Mitsunobu Reaction)

Suzuki Coupling Buchwald-Hartwig Amination Heck Reaction

3-(4-Bromophenyl)oxetane

Biaryl Oxetane Derivative

 Pd Catalyst
 Base

Aryl Amine Oxetane Derivative

 Pd Catalyst
 Base

Styrenyl Oxetane Derivative

 Pd Catalyst
 Base

Aryl/Heteroaryl
Boronic Acid/Ester

Primary/Secondary
Amine Alkene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1377241?utm_src=pdf-custom-synthesis
http://pikka.uochb.cas.cz/63/10/1613/
http://pikka.uochb.cas.cz/63/10/1613/
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Bromophenyl_oxetane
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Bromophenyl_oxetane
https://www.ambeed.com/products/1402158-49-9.html
https://www.benchchem.com/product/b1377241#iupac-name-and-synonyms-for-3-4-bromophenyl-oxetane
https://www.benchchem.com/product/b1377241#iupac-name-and-synonyms-for-3-4-bromophenyl-oxetane
https://www.benchchem.com/product/b1377241#iupac-name-and-synonyms-for-3-4-bromophenyl-oxetane
https://www.benchchem.com/product/b1377241#iupac-name-and-synonyms-for-3-4-bromophenyl-oxetane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1377241?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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